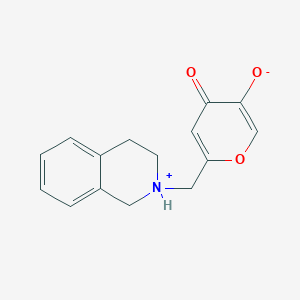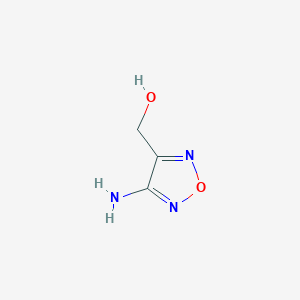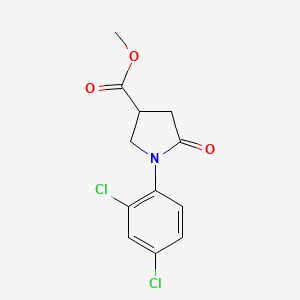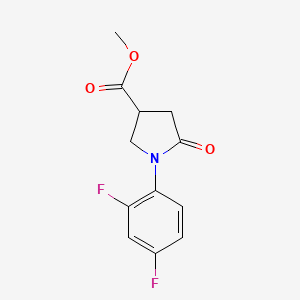
N-pentylethylenediamine
Vue d'ensemble
Description
N-pentylethylenediamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-pentylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pentylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antimicrobial Wound Dressing Material
N-acetylethylenediamine-modified chitosan, closely related to N-pentylethylenediamine, has been evaluated for potential use as an antimicrobial wound dressing material. It has shown higher antibacterial activity against common wound-infecting bacteria compared to chitosan, demonstrating its promise in wound care applications (Dang et al., 2018).
2. Intramolecular Dealkylation in Chemistry
N,N, N',N'-Tetraethylethylenediamine, a compound structurally similar to N-pentylethylenediamine, has been studied for its ability to undergo intramolecular dealkylation reactions. This process is significant in the formation of chelating amine ligands with N-H functionalities (Morilla et al., 2002).
3. Modular Ligands in Organic Synthesis
Chiral N-acylethylenediamines have been used as modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. These ligands, which include an N-acylethylenediamine moiety for metal binding, have demonstrated high enantioselectivity in producing alcohol products (Sprout & Seto, 2003).
4. Catalyst Deactivation Studies
Studies on the thermal degradation of bifunctional Ir complexes with a diphenylethylenediamine (DPEN) framework, related to N-pentylethylenediamine, have provided insights into catalyst deactivation in chemical reactions like dehydrogenation of formic acid (Matsunami et al., 2017).
5. Adsorption Mechanisms in Flotation Processes
The understanding of adsorption mechanisms of compounds like N-Dodecylethylenediamine on mineral surfaces through molecular dynamics studies has implications for improving flotation processes in mineral processing (Duan et al., 2019).
6. Asymmetric Reduction of Ketones and Imines
The development of tethered versions of Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) catalysts, related to N-pentylethylenediamine, have been used for asymmetric transfer hydrogenation and hydrogenation of ketones and imines, including industrial applications (Nedden et al., 2016).
Propriétés
IUPAC Name |
N'-pentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-2-3-4-6-9-7-5-8/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZOETUQJGUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentylethylenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)propan-1-one](/img/structure/B7842815.png)
![2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7842823.png)
![Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B7842827.png)
![1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone](/img/structure/B7842828.png)
![1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B7842833.png)
![2-[2-(2-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B7842838.png)

![Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B7842865.png)
![methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate](/img/structure/B7842868.png)
![2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate](/img/structure/B7842875.png)



